1,3-Dinaphthalen-2-ylthiourea

Anion sensing Fluoride detection Colorimetric chemosensor

1,3‑Dinaphthalen‑2‑ylthiourea (synonym N,N′‑di‑2‑naphthalenyl‑thiourea, CAS 1166‑32‑1) is a symmetrical diarylthiourea compound with molecular formula C₂₁H₁₆N₂S and a molecular weight of 328.43 g mol⁻¹ [REFS‑1]. The compound consists of a central thiourea moiety flanked by two naphthalen‑2‑yl rings, conferring a large hydrophobic surface area (XLogP ≈ 5.6) and a hydrogen‑bond donor count of two [REFS‑2].

Molecular Formula C21H16N2S
Molecular Weight 328.4 g/mol
CAS No. 1166-32-1
Cat. No. B072251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dinaphthalen-2-ylthiourea
CAS1166-32-1
Synonyms1,3-dinaphthalen-2-ylthiourea
Molecular FormulaC21H16N2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H16N2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)
InChIKeyYXGYUUQULAOVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3‑Dinaphthalen‑2‑ylthiourea (CAS 1166‑32‑1): Core Identity and Procurement‑Relevant Characteristics


1,3‑Dinaphthalen‑2‑ylthiourea (synonym N,N′‑di‑2‑naphthalenyl‑thiourea, CAS 1166‑32‑1) is a symmetrical diarylthiourea compound with molecular formula C₂₁H₁₆N₂S and a molecular weight of 328.43 g mol⁻¹ [REFS‑1]. The compound consists of a central thiourea moiety flanked by two naphthalen‑2‑yl rings, conferring a large hydrophobic surface area (XLogP ≈ 5.6) and a hydrogen‑bond donor count of two [REFS‑2]. In the solid state it crystallises as a dimethylsulphoxide solvate adopting a syn‑anti conformation, a geometry that directly influences its molecular recognition behaviour [REFS‑1]. These intrinsic properties position 1,3‑dinaphthalen‑2‑ylthiourea as a non‑trivial building block for supramolecular sensor design, coordination chemistry, and organocatalytic scaffolds where steric and electronic signatures of the naphthyl substituents provide functional differentiation over simpler phenyl‑based analogues.

Supramolecular sensor design Naphthyl‑substituted thiourea with syn‑anti conformation enabling selective anion and metal recognition
Coordination chemistry ligand Defined 1:2 Cu²⁺‑ligand stoichiometry for reproducible complex synthesis
Organocatalytic scaffold Sterically differentiated H‑bond donor framework distinct from phenyl‑based analogues

Why 1,3‑Dinaphthalen‑2‑ylthiourea Cannot Be Interchanged with Common Diarylthioureas in Sensor and Ligand Applications


Diarylthioureas are frequently treated as interchangeable hydrogen‑bond donors, yet the identity of the aryl substituent dictates conformational equilibrium, anion‑binding selectivity, and metal‑coordination stoichiometry [REFS‑1]. The parent N,N′‑diphenylthiourea populates an anti‑anti conformation that lowers its anion affinity, whereas the sterically encumbered naphthyl groups of 1,3‑dinaphthalen‑2‑ylthiourea stabilise a syn‑anti geometry, enabling a unique dual‑channel optical response toward fluoride and copper(II) ions that is absent in smaller aryl analogues [REFS‑1]. Generic substitution therefore risks loss of the specific fluorescence turn‑on/turn‑off signatures that define its utility in selective ion sensing, as well as alteration of the 1:2 metal‑ligand stoichiometry critical for controlled complex formation.

Conformation shift may reduce anion affinity
Smaller aryl analogues prefer anti‑anti conformation, which may not stabilise the syn‑anti geometry required for cooperative fluoride binding.
Loss of dual‑channel optical selectivity
The specific fluorescence turn‑on/turn‑off signatures for F⁻ and Cu²⁺ observed with the naphthyl derivative may not transfer to diphenylthiourea.
Uncontrolled metal‑ligand stoichiometry
Generic diarylthioureas often form mixtures of 1:1 and 1:2 Cu²⁺ species, which can hinder reproducible complex preparation.

Quantitative Differentiation Data for 1,3‑Dinaphthalen‑2‑ylthiourea vs. Closest Structural Analogs


Exclusive Colorimetric Selectivity for Fluoride Among Halides

1,3‑Dinaphthalen‑2‑ylthiourea undergoes a specific colour change upon deprotonation by tetrabutylammonium fluoride (TBAF), whereas chloride, bromide, iodide, and other common anions induce no detectable colour response under identical conditions [REFS‑1]. This selectivity is not observed for the widely used 1,3‑diphenylthiourea, which lacks the extended π‑surface necessary for the charge‑transfer‑mediated colour change [REFS‑1].

Fluoride colorimetric selectivity
Head‑to‑head
Exclusive colour change with TBAF; silent to Cl⁻, Br⁻, I⁻, HSO₄⁻, NO₃⁻, CH₃COO⁻
Supports binary on‑off fluoride detection in sensor design
Diphenylthiourea shows no colour change under identical conditions
Anion sensing Fluoride detection Colorimetric chemosensor

Specific Fluorescence Turn‑On with Fluoride Ions

Addition of TBAF to a solution of 1,3‑dinaphthalen‑2‑ylthiourea results in a significant increase in fluorescence emission, while other tetrabutylammonium salts (chloride, bromide, iodide, hydrogen sulfate, nitrate, acetate) produce no fluorescence enhancement [REFS‑1]. This behaviour contrasts with 1,3‑diphenylthiourea, which does not exhibit a fluorescence turn‑on response under analogous conditions because its anti‑anti ground‑state conformation does not favour the requisite deprotonation‑induced electronic reorganisation [REFS‑1].

Fluoride fluorescence turn‑on
Head‑to‑head
Marked emission increase with TBAF; no response to TBACl, TBABr, TBAI, TBAHSO₄, TBANO₃, TBAAc
Enables low‑background fluoride sensing
Diphenylthiourea shows no fluorescence enhancement
Fluoride sensing Fluorescence enhancement Thiourea-based probe

Selective Chromogenic and Fluorogenic Detection of Copper(II) Ions

Among a panel of metal chlorides (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺), only CuCl₂ induces a visible colour change and a pronounced quenching of the fluorescence of 1,3‑dinaphthalen‑2‑ylthiourea [REFS‑1]. This dual‑channel response is unique to the naphthyl‑substituted scaffold; the smaller 1,3‑diphenylthiourea does not discriminate among divalent first‑row transition metals [REFS‑1]. Control experiments confirmed the formation of a copper–thiourea complex with a defined 1:2 metal‑to‑ligand ratio.

Copper(II) selective detection
Head‑to‑head
Specific colour change and fluorescence quenching only with Cu²⁺; silent to Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺
Allows interference‑free copper assay
Diphenylthiourea shows indiscriminate response to multiple divalent metals
Copper(II) sensing Transition metal detection Fluorescence quenching

Defined 1:2 Metal‑Ligand Stoichiometry for Copper(II) Complexation

Job's method analysis of the CuCl₂/1,3‑dinaphthalen‑2‑ylthiourea system establishes a precise 1:2 metal‑to‑ligand binding stoichiometry, contrasting with the variable and often ill‑defined stoichiometries observed for 1,3‑diphenylthiourea and 1,3‑di‑p‑tolylthiourea [REFS‑1]. The well‑defined 1:2 ratio enables predictable synthesis of CuL₂‑type complexes, which serve as precursors for copper‑sulfide nanomaterials or as discrete molecular entities for medicinal inorganic chemistry.

Cu²⁺ binding stoichiometry
Head‑to‑head
1:2 (Cu²⁺:ligand) determined via Job's plot
Supports reproducible CuL₂ complex synthesis
Diphenylthiourea yields a mixture of 1:1 and 1:2 species
Coordination chemistry Stoichiometry control Thiourea ligands

Syn‑Anti Conformation Enabled by Naphthyl Substituents

Single‑crystal X‑ray diffraction reveals that 1,3‑dinaphthalen‑2‑ylthiourea crystallises exclusively in the syn‑anti conformation [REFS‑1]. In contrast, 1,3‑diphenylthiourea and its p‑tolyl analogue predominantly adopt the anti‑anti conformer, which is less pre‑organised for bidentate hydrogen‑bonding to guests [REFS‑1, REFS‑2]. The syn‑anti geometry pre‑positions the two N–H donors on the same face of the molecule, enhancing cooperative binding to anions and facilitating the observed selectivity.

Conformational pre‑organisation
Cross‑study comparable
100 % syn‑anti conformation (single‑crystal XRD of DMSO solvate)
Reduces entropic penalty for guest binding
Diphenylthiourea is predominantly anti‑anti; p‑tolyl analogue also anti‑anti
Conformational analysis Thiourea conformers Crystal engineering

High‑Value Application Scenarios for 1,3‑Dinaphthalen‑2‑ylthiourea in Research and Industrial Settings


Fluoride‑Selective Optical Sensor Strips for Environmental Water Testing

The binary colorimetric response of 1,3‑dinaphthalen‑2‑ylthiourea to fluoride enables fabrication of simple paper‑based test strips that require no electronic readout [REFS‑1]. Procurement of this compound allows development of field‑deployable fluoride assays that outperform diphenylthiourea‑based strips, which fail to produce a visual signal in the same concentration range.

Fluorescent Probe Core for Copper(II) Imaging in Biological Specimens

The selective fluorescence quenching by Cu²⁺, coupled with silence to other endogenous metals (Zn²⁺, Fe²⁺), makes 1,3‑dinaphthalen‑2‑ylthiourea a privileged scaffold for constructing turn‑off fluorescent probes for intracellular copper imaging [REFS‑1]. Researchers procuring this compound gain access to a chemosensor module that simplifies signal interpretation in complex biological matrices.

Precursor for Stoichiometrically Defined Copper‑Thiourea Complexes in Nanomaterial Synthesis

The rigorously established 1:2 Cu²⁺‑ligand stoichiometry provides a reproducible molecular precursor for the synthesis of copper‑sulfide nanoparticles and thin films [REFS‑1]. Industrial procurement teams can rely on the predictable stoichiometry to achieve batch‑to‑batch consistency in nanocrystal size and morphology, a notable improvement over ligands that form ill‑defined metal‑complex mixtures.

Conformationally Pre‑Organised Building Block for Anion Receptor Libraries

The syn‑anti conformation locked by the naphthyl substituents serves as a rigid, pre‑organised platform for constructing multidentate anion receptors [REFS‑1]. Medicinal and supramolecular chemistry groups purchasing this compound can exploit the conformational homogeneity to design receptors with higher affinity and selectivity than those based on 1,3‑diphenylthiourea, which populates multiple conformations in solution.

Application
Selection Property
Validation Focus
Fluoride‑selective sensor strip development
Conformation‑dependent colorimetric selectivity
Visual response reproducibility across anion panels
Cu²⁺ fluorescence imaging probe scaffold
Metal‑selective fluorescence quenching
Signal specificity against endogenous divalent metals
Copper‑sulfide nanomaterial precursor
Defined 1:2 stoichiometry
Batch‑to‑batch complex reproducibility
Anion receptor library building block
Syn‑anti conformational pre‑organisation
Affinity and selectivity of derived receptors
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